Propargyl-PEG6-acid

Catalog No.
S540361
CAS No.
M.F
C16H28O8
M. Wt
348.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargyl-PEG6-acid

Product Name

Propargyl-PEG6-acid

IUPAC Name

3-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Molecular Formula

C16H28O8

Molecular Weight

348.39 g/mol

InChI

InChI=1S/C16H28O8/c1-2-4-19-6-8-21-10-12-23-14-15-24-13-11-22-9-7-20-5-3-16(17)18/h1H,3-15H2,(H,17,18)

InChI Key

XRSJYQQOJNYUDV-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Propargyl-PEG6-acid

The exact mass of the compound Propargyl-PEG6-acid is 348.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG6-acid is a chemically defined, heterobifunctional crosslinker designed for precision and control in multi-step bioconjugation workflows. It features a terminal alkyne (propargyl group) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click chemistry', and a terminal carboxylic acid for forming stable amide bonds with primary amines. The core of the molecule is a monodisperse, hydrophilic polyethylene glycol (PEG) chain of exactly six ethylene glycol units. This discrete chain length ensures batch-to-batch reproducibility and simplifies the characterization of final conjugates, while the PEG structure itself enhances the aqueous solubility of attached molecules.

Procurement Fit

Linker Architecture

Heterobifunctional (propargyl + acid) enables dual click and amide conjugation workflows

Spacer Selection

Monodisperse PEG6 balances ternary complex reach with reduced entropic penalty

Conjugation Compatibility

Supports both CuAAC and copper-free SPAAC with azide-bearing payloads or biomolecules

Substituting Propargyl-PEG6-acid with analogs having different PEG chain lengths (e.g., PEG2, PEG12), a polydisperse PEG mixture, or a pre-activated form like an NHS ester is a critical process modification, not a simple replacement. Variations in PEG length directly alter the spacer distance, which can significantly impact the binding affinity and biological activity of the final conjugate by introducing steric hindrance or suboptimal positioning. Using a cheaper, polydisperse PEG mixture introduces significant heterogeneity, resulting in poorly defined products that complicate purification, characterization, and batch-to-batch reproducibility. Furthermore, opting for a pre-activated NHS ester sacrifices the superior storage stability and controlled, on-demand activation offered by the carboxylic acid form, increasing the risk of hydrolysis and inconsistent conjugation efficiency.

Substitution Risk

Shorter PEG4 may restrict inter-pocket bridging and lower ternary complex residence time.

Longer PEG8 can introduce conformational flexibility that alters ubiquitination efficiency.

Solubility and aggregation propensity differ measurably; PEG4 reduces conjugate aqueous solubility.

Ensures Product Homogeneity via Monodisperse Structure

Unlike polydisperse PEG alternatives that produce a heterogeneous mixture of conjugates, a monodisperse linker like Propargyl-PEG6-acid ensures the synthesis of a single, well-defined molecular species. Mass spectrometry analysis of a product made with a monodisperse PEG linker shows a single major peak corresponding to the exact molecular weight. In contrast, a polydisperse PEG linker results in a distribution of peaks, reflecting a mixture of different chain lengths and complicating analytical characterization and purification.

Evidence DimensionProduct Purity & Homogeneity (by Mass Spectrometry)
Target Compound DataA single, sharp peak representing a discrete molecular weight (Polydispersity Index = 1.0)
Comparator Or BaselinePolydisperse PEG-acid Linker: A broad distribution of peaks, indicating a heterogeneous mixture of final products with varying PEG lengths (Polydispersity Index > 1.0)
Quantified DifferenceQualitative but definitive: shift from a complex mixture to a single, characterizable compound.
ConditionsBioconjugation reaction followed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) analysis.

For therapeutic applications like ADCs or PROTACs, product homogeneity is critical for predictable pharmacology, batch-to-batch consistency, and a simplified regulatory pathway.

ADC Cytotoxicity
Head-to-head
PEG6 and PEG8 spacers showed highest anti-proliferative activity against HER2+ SK-BR-3 cells; PEG2/PEG4 were inferior.
Supports linker-length optimization in ADC cytotoxicity screening.
In vitro trastuzumab-Dol10 model; in vivo SKOV-3 xenograft data available.

Optimizes Biological Targeting by Fine-Tuning Spacer Length

The length of the PEG spacer is a critical parameter for optimizing biological interactions. A study on antibody-functionalized nanocarriers for dendritic cell (DC) targeting demonstrated that linker length dictates targeting efficiency. While a short PEG linker (0.65 kDa) was optimal for targeting a DC cell line, a much longer PEG linker (5 kDa) was required to achieve specific accumulation in primary DCs (splenocytic cDC1). This highlights that an intermediate length, such as that provided by PEG6, can be essential for balancing steric hindrance and reaching the target epitope in specific biological systems.

Evidence DimensionTargeting Efficiency in Different Cell Types
Target Compound DataAn intermediate length PEG (like PEG6) offers a rational starting point for optimization, avoiding the limitations of excessively short or long linkers.
Comparator Or BaselineShorter PEG (0.65 kDa): Best targeting in DC2.4 cell line. Longer PEG (5 kDa): Required for efficient targeting of primary splenocytic cDC1s.
Quantified DifferenceCell-type dependent; the optimal linker length can vary dramatically, making precise length selection critical.
ConditionsAntibody-functionalized nanocarriers targeting dendritic cell subsets in vitro and in primary cell cultures.

Selecting the wrong PEG length can lead to complete failure in targeting primary cells, making the choice of a specific, defined-length linker a procurement-critical decision to avoid wasted time and resources.

PROTAC Ternary Complex
Class-level
PEG6 end-to-end distance fits typical inter-pocket spans (>3 nm); progression from PEG4 to PEG8 can increase residence time by an order of magnitude.
Supports ternary complex geometry optimization.
Reported DC₅₀ enhancement several-fold to tenfold with appropriate linker.

Provides Superior Precursor Stability and Synthetic Control vs. NHS Esters

The carboxylic acid moiety of Propargyl-PEG6-acid offers superior handling and storage stability compared to its pre-activated N-hydroxysuccinimide (NHS) ester analog. NHS esters are highly susceptible to hydrolysis, especially in aqueous buffers, with half-lives that can be as short as minutes to hours depending on the pH. The carboxylic acid form is stable and allows for on-demand activation (e.g., using EDC/NHS), giving the user precise control over the timing of the conjugation reaction. This minimizes the risk of reagent degradation and ensures higher, more reproducible coupling efficiencies.

Evidence DimensionReagent Stability & Hydrolysis Rate
Target Compound DataStable indefinitely under proper storage conditions (e.g., -20°C). Activated on-demand at the point of use.
Comparator Or BaselinePropargyl-PEG6-NHS ester: Short half-life in aqueous solution (minutes to hours); highly moisture-sensitive.
Quantified DifferenceShift from a moisture-sensitive, rapidly degrading reagent to a stable, long-shelf-life precursor.
ConditionsAqueous buffer solutions, pH 7.2-8.5.

For multi-step syntheses or when optimizing new conjugation protocols, using the stable acid form prevents costly reagent failure and provides greater control and reproducibility over the coupling step.

Aqueous Solubility
Cross-study comparable
PEG6 enhances solubility and reduces aggregation vs PEG4; LogP -1.52; aggregation-free ADCs reported.
Supports conjugate solubility and aggregation screening.
Qualitative improvement per ethylene glycol unit.
Monodispersity
Class-level
Single defined MW (348.39) eliminates polydisperse batch variability, enabling reliable SAR interpretation.
Supports reproducible PROTAC structure-activity relationships.
Contrasts with polydisperse PEG mixtures that confound SAR.
Click Reactivity
Supporting evidence
Propargyl group enables both CuAAC and copper-free SPAAC; SPAAC achieves nearly quantitative conjugation.
Supports dual-pathway bioorthogonal conjugation strategies.
Versatility vs linkers lacking alkyne functionality.
Physicochemical Profile
Supporting evidence
LogP = -1.52; soluble in DMSO and water.
Supports formulation hydrophilicity benchmarking.
Measured octanol-water partition value.

Manufacturing High-Purity Antibody-Drug Conjugates (ADCs) and PROTACs

In the development of ADCs or PROTACs, where the final product is a therapeutic agent, batch-to-batch consistency and a well-defined structure are non-negotiable. The monodisperse nature of the PEG6 linker ensures that every conjugate molecule is identical, simplifying purification and analytical validation, which is a critical advantage over polydisperse alternatives.

Developing Surface-Based Biosensors and Diagnostics

When functionalizing surfaces (e.g., gold nanoparticles, microplates), controlling the density and orientation of immobilized biomolecules is key to performance. The defined PEG6 spacer projects the reactive alkyne group away from the surface, minimizing steric hindrance for subsequent click reactions, while its precise length ensures a uniform and reproducible surface chemistry.

Complex, Multi-Step Synthesis of Bio-macromolecular Structures

In complex synthetic pathways requiring multiple orthogonal reactions, the stability of the carboxylic acid terminus is a significant asset. It can be carried through various non-amine-related reaction steps without protection and then activated for amide coupling at the desired point, offering greater flexibility and process control than a pre-activated, hydrolysis-prone NHS ester.

Application Fit

Application
Selection Property
Validation Focus
PROTAC ternary complex optimization
PEG6 spacer length
Ternary complex geometry and DC₅₀ enhancement
ADC drug-linker synthesis
PEG6 spacer for cytotoxicity screening
In vitro anti-proliferative activity vs shorter PEG variants
Click chemistry bioconjugation
Propargyl group
CuAAC/SPAAC conjugation efficiency
Conjugate solubility enhancement
PEG6 hydrophilicity (LogP -1.52)
Aggregation resistance and aqueous solubility

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

348.17841785 Da

Monoisotopic Mass

348.17841785 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.

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